Dimethyl 2-methyl-3-methylidenebutanedioate

Vue d'ensemble

Description

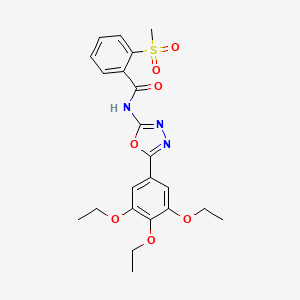

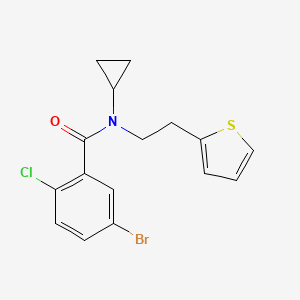

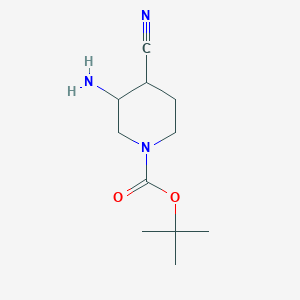

Dimethyl 2-methyl-3-methylidenebutanedioate is a chemical compound with the molecular formula C8H12O4 . It has a molecular weight of 172.18 . It is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12O4/c1-5(7(9)11-3)6(2)8(10)12-4/h6H,1H2,2-4H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

Dimethyl 2-methyl-3-methylidenebutanedioate is a liquid at room temperature . It has a molecular weight of 172.18 .Applications De Recherche Scientifique

Chemo-enzymatic Synthesis of Atmospheric Aerosol Precursors

A study conducted by Moen, Ruud, and Anthonsen (2007) demonstrated the chemo-enzymatic synthesis of all isomers of 2-methylbutane-1,2,3,4-tetraol, important contributors to atmospheric aerosols, using dimethyl citraconate. This process involved stereospecific osmium catalyzed oxidation followed by lipase-catalyzed enantioselective resolution and reduction steps (Moen, Ruud, & Anthonsen, 2007).

Methylation and Isomerization in Catalytic Processes

Simonetti, Carr, and Iglesia (2012) explored the acid strength and solvation effects on methylation, hydride transfer, and isomerization rates during catalytic homologation of C1 species. Their findings highlight how these processes can favor the formation of specific hydrocarbon structures, such as isobutane and triptane, from dimethyl ether and related compounds (Simonetti, Carr, & Iglesia, 2012).

Role in Polymerization and Material Science

Flanagan, Kang, Strong, and Waymouth (2015) reported on the dimerization of crotonates into 2-ethylidene-3-methylpentanedioates, providing a sustainable route to difunctional monomers for step-growth polymerizations. This work underscores the potential of dimethyl 2-methyl-3-methylidenebutanedioate derivatives in material science and polymer synthesis (Flanagan, Kang, Strong, & Waymouth, 2015).

Atmospheric Chemistry and Environmental Implications

The synthesis and glass-forming properties of 3-Methylbutane-1,2,3-tricarboxylic acid (3-MBTCA), an atmospheric oxidation product of α-pinene, were studied by Dette, Qi, Schröder, Godt, and Koop (2014). Their research highlights the environmental relevance of dimethyl 2-methyl-3-methylidenebutanedioate derivatives in forming secondary organic aerosols (SOAs) in the atmosphere (Dette, Qi, Schröder, Godt, & Koop, 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335 , which indicate harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation, respectively .

Mécanisme D'action

Target of Action

The primary targets of Dimethyl 2-methyl-3-methylidenebutanedioate are yet to be identified. This is due to the complex nature of organic compounds and their interactions within biological systems. The compound’s structure, which includes a branched hydrocarbon chain , suggests that it may interact with a variety of biological targets.

Biochemical Pathways

The biochemical pathways affected by Dimethyl 2-methyl-3-methylidenebutanedioate are currently unknown. Given the compound’s structure, it may be involved in a variety of biochemical reactions. For instance, it could potentially participate in reactions involving the transfer of methyl groups . .

Pharmacokinetics

For example, its molecular weight (172.18 g/mol) suggests that it may be absorbed in the gastrointestinal tract after oral administration. Its hydrophobic nature could potentially influence its distribution within the body, favoring accumulation in fatty tissues. The compound’s metabolism and excretion would likely involve enzymatic processes in the liver and kidneys, respectively .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Dimethyl 2-methyl-3-methylidenebutanedioate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets. For instance, the compound’s storage temperature is recommended to be around 4°C , suggesting that higher temperatures may affect its stability. Furthermore, the compound’s efficacy may be influenced by the concentration of the compound itself and other molecules in its environment.

Propriétés

IUPAC Name |

dimethyl 2-methyl-3-methylidenebutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-5(7(9)11-3)6(2)8(10)12-4/h6H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNLSTIZFSBQOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-methyl-3-methylidenebutanedioate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-Ethyl-5-[[4-ethyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B2393113.png)

![5-(4-Benzhydrylpiperazin-1-yl)-7-chloro-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2393115.png)

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B2393127.png)